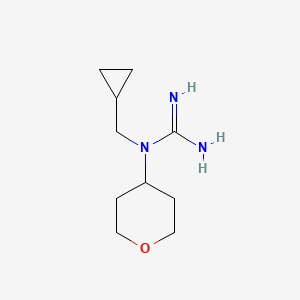
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
Descripción general
Descripción
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine, or 1-CPM-THP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be synthesized in a number of ways and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Guanidine Compounds in Heterocyclic Chemistry
Guanidine derivatives are pivotal in the synthesis of heterocyclic compounds, which have a broad spectrum of applications in medicinal chemistry and material science. The interaction of guanidine with fused pyrans demonstrates the synthetic utility of guanidine compounds in constructing complex heterocycles, offering pathways to substituted guanidines with potential biological activities (Osyanin et al., 2016). These reactions often involve conjugate additions and ring-opening mechanisms, showcasing the versatility of guanidine derivatives in organic synthesis.
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing guanidine units has been explored for their antibacterial properties. For instance, derivatives produced from reactions involving guanidine hydrochloride have been found to exhibit significant antibacterial activities, highlighting the potential of guanidine-containing compounds in the development of new antibacterial agents (Azab et al., 2013). This research direction underscores the importance of guanidine derivatives in addressing the growing concern of antibiotic resistance.
Catalysis and Synthetic Applications
Guanidine derivatives serve as efficient catalysts in various organic transformations, including the synthesis of 4H-pyran derivatives. The use of guanidine bases in catalytic systems facilitates the one-pot condensation of key organic intermediates, demonstrating the catalytic prowess of guanidine derivatives in creating valuable heterocyclic structures (Peng et al., 2005). This catalytic activity is crucial for developing efficient and sustainable synthetic methodologies in organic chemistry.
Guanidinylation in Peptide Synthesis
The role of guanidine derivatives extends into peptide synthesis, where guanidinylation reagents are essential for modifying peptides with guanidine functionalities. Such modifications are vital for producing therapeutics and studying biological processes. The synthesis and application of guanidine derivatives in guanidinylation reactions enable the production of complex biomolecules, highlighting the intersection of guanidine chemistry with biotechnology and pharmaceutical development (Wester et al., 2021).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13(7-8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKAUQURRGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



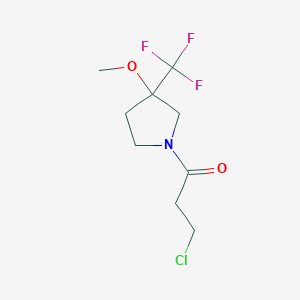


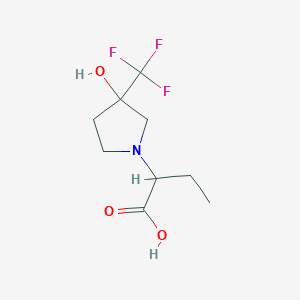

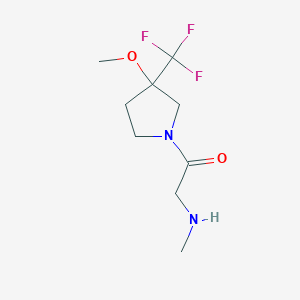


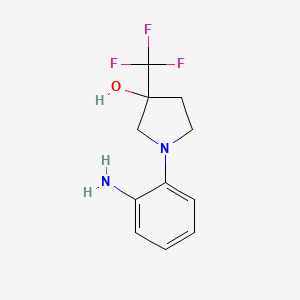
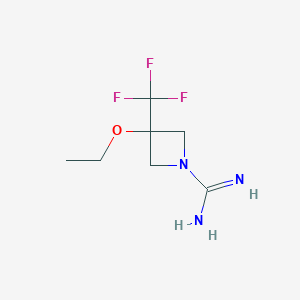
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1477422.png)
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477423.png)

![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)